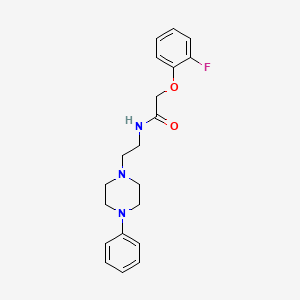

2-(2-fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide, commonly known as FPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FPEA is a derivative of acetamide and is known to exhibit a wide range of biochemical and physiological effects that make it an attractive candidate for further investigation.

Scientific Research Applications

Chemoselective Acetylation and Kinetics

Research on chemoselective acetylation processes, such as the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, provides insights into the synthesis and optimization of similar acetamide compounds. These processes are crucial for the natural synthesis of antimalarial drugs and highlight the importance of acyl donors, agitation speed, solvent choice, catalyst loading, temperature, and mole ratio in achieving desired outcomes. This chemoselective approach, utilizing Novozym 435 as a catalyst, shows the potential for synthesizing complex acetamide derivatives efficiently (Magadum & Yadav, 2018).

Radiosynthesis for Imaging Applications

The development of radioligands for imaging, such as [18F]PBR111 derived from 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrates the potential of fluorinated acetamide derivatives in medical diagnostics, particularly in positron emission tomography (PET). This research exemplifies how structural modifications, including the introduction of a fluorine atom, can enhance the utility of acetamide compounds for in vivo imaging of biological targets like the translocator protein (Dollé et al., 2008) (Dollé et al., 2008).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The synthesis and pharmacological evaluation of 2-(substituted phenoxy)acetamide derivatives have shown significant anticancer, anti-inflammatory, and analgesic activities. These studies utilize the Leuckart synthetic pathway to develop new chemical entities, revealing that certain compounds, especially those with halogens on the aromatic ring, exhibit potent biological activities. This line of research underscores the therapeutic potential of acetamide derivatives in treating various diseases and conditions (Rani et al., 2014).

Synthesis and Characterization of Novel Compounds

The synthesis of novel acetamide derivatives, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, illustrates the diverse chemical modifications possible with acetamide structures. These compounds, synthesized from primary compounds like 3-fluoro-4-cyanophenol, showcase the versatility of acetamide derivatives in chemical synthesis and potential applications in various fields of research and development (Man-li, 2008).

properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c21-18-8-4-5-9-19(18)26-16-20(25)22-10-11-23-12-14-24(15-13-23)17-6-2-1-3-7-17/h1-9H,10-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFSVXDTAZLTGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine](/img/structure/B2887155.png)

![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)

![4-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)

![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B2887166.png)

![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)

![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2887178.png)